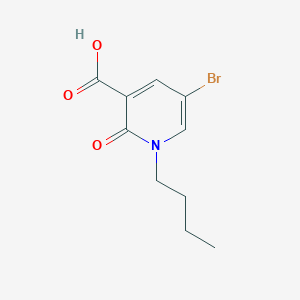

5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17705748

Molecular Formula: C10H12BrNO3

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO3 |

|---|---|

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 5-bromo-1-butyl-2-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H12BrNO3/c1-2-3-4-12-6-7(11)5-8(9(12)13)10(14)15/h5-6H,2-4H2,1H3,(H,14,15) |

| Standard InChI Key | YXMMKHMEFBSWNZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C=C(C=C(C1=O)C(=O)O)Br |

Introduction

5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridine derivatives. These compounds are renowned for their diverse biological activities and significant applications in medicinal chemistry. The presence of a bromine atom at the fifth position and a butyl group at the first position of the pyridine ring contributes to its unique chemical properties and potential applications.

Synthesis

The synthesis of 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.

Chemical Reactions and Reactivity

The reactivity of 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group. These functional groups can stabilize certain intermediates during reactions, facilitating various chemical transformations. Standard organic chemistry techniques, such as refluxing in solvents or using catalytic systems, can enhance reaction yields.

5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Molecular Weight: Approximately 312.09 g/mol.

-

Synthesis Yield: Generally ranges from 60% to 85% depending on reaction conditions.

-

Biological Activity: Known for potential pharmacological properties and interactions with biological targets.

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Biological Activity: Similar to other dihydropyridine derivatives, with potential applications in medicinal chemistry .

5-Bromo-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Synthesis Conditions

| Compound | Synthesis Conditions |

|---|---|

| 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Careful control of temperature, solvent choice, and reaction time |

| 5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Temperature, solvent choice, and reaction time critical for high yields |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume